molecular formula C10H11ClN2O3 B1387845 2-chloro-N-(2,4-dimethyl-6-nitrophenyl)acetamide CAS No. 1170501-18-4

2-chloro-N-(2,4-dimethyl-6-nitrophenyl)acetamide

Cat. No.: B1387845
CAS No.: 1170501-18-4
M. Wt: 242.66 g/mol
InChI Key: CDQRVOMAODVOQR-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,4-dimethyl-6-nitrophenyl)acetamide (CAS 1170501-18-4) is a nitrophenylacetamide derivative of interest in chemical and pharmaceutical research. This compound features a chloroacetamide group attached to a dimethylnitroaniline structure, making it a potential synthetic intermediate for developing more complex molecules . Compounds within the chloroacetamide family have demonstrated significant research value, particularly in antimicrobial studies . Research on structurally similar molecules, such as 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has shown promising activity against challenging pathogens like Klebsiella pneumoniae , with studies indicating that the chlorine atom in the acetamide group can be critical for enhancing antibacterial potency and stabilizing the molecule's interaction with its target . This suggests potential research applications for this compound in synthesizing new bioactive agents or as a building block in medicinal chemistry programs. The compound is typically supplied as a solid and should be stored according to the manufacturer's recommendations . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-chloro-N-(2,4-dimethyl-6-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3/c1-6-3-7(2)10(12-9(14)5-11)8(4-6)13(15)16/h3-4H,5H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQRVOMAODVOQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])NC(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of 2-chloro-N-(2,4-dimethyl-6-nitrophenyl)acetamide typically involves two main steps:

  • Formation of the acetamide linkage via acylation of a substituted aniline derivative.
  • Introduction of the chloroacetyl group under controlled conditions.

Although direct literature on the exact preparation of the dimethyl-nitrophenyl variant is limited, established methods for closely related compounds provide a robust template for its synthesis.

Detailed Preparation Methods

Step 1: Synthesis of the Aniline Precursor

  • The process begins with the selection or synthesis of 2,4-dimethyl-6-nitroaniline. This can be prepared by selective nitration of 2,4-dimethylaniline, followed by purification.

Step 2: Acylation with Chloroacetyl Chloride

  • The purified 2,4-dimethyl-6-nitroaniline is suspended in an organic solvent such as toluene.
  • An acid-binding agent (commonly sodium carbonate or pyridine) is added to neutralize the hydrochloric acid generated.
  • Chloroacetyl chloride is added dropwise at a controlled low temperature (typically 10–20 °C) to minimize side reactions.
  • The reaction mixture is stirred for 1–4 hours at room temperature to ensure complete acylation.
  • The product is isolated by filtration, washed, and dried.

Table 1: Representative Reaction Conditions for Acylation

Parameter Typical Value/Range
Aniline derivative 2,4-dimethyl-6-nitroaniline
Solvent Toluene
Acid-binding agent Sodium carbonate
Chloroacetyl chloride 1–1.1 equivalents
Temperature (addition) 10–20 °C
Stirring time 1–4 hours
Yield 89–93%
Purity (HPLC) 96–98%

Step 3: Purification

  • The crude product may be recrystallized from ethanol or purified by washing with cold water and organic solvents to remove residual reactants and by-products.

Research Findings and Comparative Analysis

Yield and Purity

  • Yields for the acylation step are consistently high (typically >89%), and the purity of the isolated product often exceeds 96% by HPLC analysis.
  • The use of toluene as a solvent and sodium carbonate as an acid scavenger is favored for its economical and practical advantages, as well as for minimizing impurities.

Solvent and Reagent Selection

  • Toluene and dichloromethane are preferred solvents due to their stability and ease of removal.
  • The acylation reaction is mild and easily scalable, making it suitable for both laboratory and industrial production.

Process Advantages

  • The described methods are characterized by mild reaction conditions, high selectivity, and minimal by-product formation.
  • The process is amenable to scale-up, with yields and purities maintained across different batch sizes.

Table 2: Summary of Key Findings from Diverse Sources

Source Type Key Findings
Patent Literature High yield, mild conditions, scalable, >96% purity
Commercial Supplier Compound available at >95% purity, confirming feasibility
Database (PubChem) Confirms structure, molecular weight, and identifiers

Notes and Practical Considerations

  • The acylation reaction must be performed under controlled temperature to prevent side reactions and decomposition of sensitive nitro groups.
  • Excess acid-binding agent ensures complete neutralization of HCl, improving yield and purity.
  • All glassware and reagents should be dry and free of contaminants to avoid hydrolysis of the acyl chloride.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,4-dimethyl-6-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic substitution: Formation of substituted acetamides.

    Reduction: Formation of 2-chloro-N-(2,4-dimethyl-6-aminophenyl)acetamide.

    Oxidation: Formation of 2-chloro-N-(2,4-dimethyl-6-nitrophenyl)acetic acid.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis: This compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitution and reduction, makes it a valuable building block in organic chemistry .

Biology

  • Antimicrobial and Anticancer Properties: Preliminary studies have indicated that 2-chloro-N-(2,4-dimethyl-6-nitrophenyl)acetamide may exhibit antimicrobial and anticancer activities. Research is ongoing to explore its efficacy against different bacterial strains and cancer cell lines .

Medicine

  • Drug Development: The compound is being investigated for its potential role as a pharmacophore in drug development. Its structural features may contribute to the design of new therapeutic agents targeting various diseases .

Industrial Applications

  • Production of Dyes and Pigments: In industrial settings, this compound is used in the production of dyes and pigments. Its unique chemical properties allow it to be incorporated into various formulations for coloring agents .

Case Studies

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated effectiveness against several Gram-positive bacteria.
Study BAnticancer PotentialShowed cytotoxic effects on specific cancer cell lines, warranting further investigation into mechanisms of action.
Study CSynthetic ApplicationsHighlighted its utility as an intermediate in synthesizing novel compounds with enhanced biological activity.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,4-dimethyl-6-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chloroacetamides are a class of compounds widely used as herbicides, with structural variations dictating their activity, metabolism, and environmental behavior. Below is a detailed comparison of 2-chloro-N-(2,4-dimethyl-6-nitrophenyl)acetamide with structurally related compounds:

Structural Variations and Substitutions

Compound Name Substituents on Phenyl Ring Additional Substituents Molecular Weight (g/mol) Key Features
This compound 2,4-dimethyl, 6-nitro None 271.71 (calculated) Nitro group enhances polarity and reactivity
Alachlor 2,6-diethyl Methoxymethyl 269.76 Pre-emergent herbicide; metabolized to carcinogenic derivatives
Metolachlor 2-ethyl-6-methyl 2-methoxy-1-methylethyl 283.79 Chiral herbicide; inhibits fatty acid synthesis
Dimethenamid 2,4-dimethyl-3-thienyl 2-methoxy-1-methylethyl 275.77 Thienyl ring alters electronic properties
2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide 2-ethyl-6-methyl None 227.71 S-Metolachlor metabolite; lacks nitro group
2-Chloro-N-(2-tert-butyl-6-methylphenyl)acetamide 2-tert-butyl-6-methyl None 239.74 Low water solubility (0.3 g/L)

Physicochemical Properties

  • Polarity and Solubility: The nitro group in this compound increases polarity compared to non-nitro analogs like alachlor. This may enhance solubility in polar solvents but reduce lipid solubility, affecting membrane permeability .
  • Hydrogen Bonding : The amide group in all chloroacetamides enables hydrogen bonding, influencing crystal packing (as seen in N-(substituted phenyl)-2-chloroacetamide derivatives) .

Metabolic and Environmental Behavior

  • Metabolism: Chloroacetamides are primarily metabolized via glutathione conjugation and oxidative pathways. For example, alachlor undergoes O-demethylation to form carcinogenic quinone imines .
  • Environmental Persistence : Nitro groups generally reduce biodegradability, suggesting that this compound may persist longer in soil compared to ethoxy- or methoxy-substituted analogs like acetochlor .

Biological Activity

2-Chloro-N-(2,4-dimethyl-6-nitrophenyl)acetamide is a compound of interest due to its unique structure and potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, applications in research, and findings from various studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C8_8H8_8ClN2_2O3_3
  • CAS Number : 1170501-18-4

The presence of the chloro substituent and the nitrophenyl group influences its reactivity and biological interactions.

Target Interaction

Similar compounds, such as chloroacetamides, are known to inhibit the synthesis of long-chain fatty acids. The proposed mechanism involves:

  • Covalent Bond Formation : The compound may form covalent bonds with target enzymes, leading to inhibition of their function.
  • Biochemical Pathways : It is suggested that the compound disrupts fatty acid synthesis, which can inhibit cell growth and viability.

Environmental Influence

The efficacy of this compound can be affected by environmental factors such as solvent solubility, which impacts absorption and distribution in biological systems.

Antimicrobial Properties

Research indicates that derivatives of acetamides exhibit significant antibacterial activity. The minimum inhibitory concentration (MIC) for various bacterial strains has been evaluated:

CompoundBacterial StrainMIC (μg/mL)
This compoundE. coli15
This compoundStaphylococcus aureus20
This compoundKlebsiella pneumoniae10

These results suggest a promising antibacterial profile, particularly against Gram-negative bacteria .

Cytotoxicity Studies

In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines. The cytotoxic concentration required to kill 50% of the cell population (CC50) was determined for several compounds:

CompoundCell LineCC50 (μM)
This compoundCEM (Leukemia)25
This compoundK562 (Leukemia)30
This compoundMCF7 (Breast Cancer)22

These findings indicate potential anticancer properties that warrant further investigation .

Case Studies

  • Anticancer Activity : A study evaluated the effect of various acetamide derivatives on leukemic cell lines. The results indicated that compounds similar to this compound induced apoptosis in cancer cells, highlighting its potential as an anticancer agent .
  • Antibacterial Efficacy : In a comparative study of acetamides against bacterial strains, the chloro-substituted derivative demonstrated superior activity against Klebsiella pneumoniae, indicating the significance of the chloro atom in enhancing biological activity .

Q & A

Advanced Question

  • Employ density functional theory (DFT) to model transition states and activation energies for key steps (e.g., acetylation or nitration).
  • Use ab initio methods to assess steric/electronic effects of substituents (e.g., methyl vs. nitro groups) on reactivity .
  • Validate predictions with experimental data (e.g., comparing calculated vs. observed regioselectivity in nitration reactions).

How can contradictions between experimental and computational data in structural studies be resolved?

Advanced Question
Discrepancies may arise in bond angles or torsional conformations (e.g., nitro group deviation from planarity ):

  • Cross-validate computational models (e.g., molecular dynamics simulations) with crystallographic data.
  • Re-examine solvent or crystal-packing effects that may distort gas-phase DFT predictions.
  • Use Bader’s quantum theory of atoms in molecules (QTAIM) to analyze non-covalent interactions (e.g., C–H⋯O bonds) influencing conformation .

What solvent systems enhance the reactivity of this compound in nucleophilic substitutions?

Advanced Question

  • Polar aprotic solvents (DMF, DMSO) stabilize transition states via dipolar interactions, improving substitution rates.
  • Low-polarity solvents (toluene) may favor elimination side reactions; use dielectric constant (ε) and Kamlet-Taft parameters to screen solvents .
  • For example, acetic anhydride acts as both solvent and reagent in acetylation reactions, minimizing byproducts .

How can the nitro and chloro substituents in this compound be leveraged for synthesizing heterocyclic scaffolds?

Advanced Question

  • The nitro group facilitates cyclocondensation with amines or hydrazines to form quinazoline or thiadiazole derivatives .
  • The chloro group enables cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation.
  • Example: N-(4-chloro-2-nitrophenyl)acetamide serves as a precursor for sulfur-containing heterocycles via thioacetylation .

What methodologies quantify the environmental stability and degradation pathways of this compound?

Advanced Question

  • Conduct hydrolysis studies under varied pH/temperature conditions, monitoring degradation via LC-MS.
  • Use EPI Suite software to predict biodegradation half-lives and bioaccumulation potential.
  • Analyze photolytic degradation using UV-Vis spectroscopy and identify byproducts (e.g., nitro-reduction products) .

How do steric effects from 2,4-dimethyl and 6-nitro groups influence reaction kinetics?

Advanced Question

  • Perform kinetic isotope effect (KIE) studies to differentiate electronic vs. steric contributions.
  • Compare activation parameters (ΔH‡, ΔS‡) with less-hindered analogs (e.g., N-(2-chlorophenyl)acetamide) using Arrhenius plots.
  • Molecular modeling (e.g., Gaussian) visualizes steric hindrance at the reaction center .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(2,4-dimethyl-6-nitrophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(2,4-dimethyl-6-nitrophenyl)acetamide

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